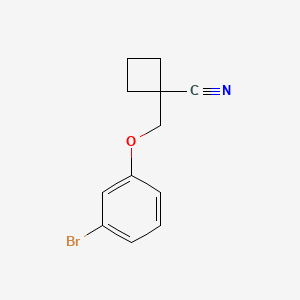

1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile is an organic compound characterized by the presence of a bromophenoxy group attached to a cyclobutanecarbonitrile moiety

Métodos De Preparación

The synthesis of 1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile typically involves the reaction of 3-bromophenol with cyclobutanecarbonitrile under specific conditions. The reaction is often facilitated by the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Análisis De Reacciones Químicas

Reactivity of the Nitrile Group

The nitrile group (–CN) is highly reactive and participates in several transformations:

Hydrolysis

Nitriles readily hydrolyze to amides or carboxylic acids under acidic or basic conditions. For cyclobutanecarbonitrile derivatives, this reaction typically proceeds via:

-

Mechanism : Acidic or basic hydrolysis generates an intermediate imidamide or amide, which further reacts to form carboxylic acids .

-

Conditions :

Reagent Product Yield HCl (aq) + H2O Cyclobutanecarboxylic acid High NaOH (aq) + H2O Sodium cyclobutanecarboxylate High

Cycloaddition Reactions

The nitrile can act as a dipolarophile in 1,3-dipolar cycloadditions (e.g., with azides or alkenes). For example:

-

Click Chemistry : Similar to azide–alkyne cycloadditions , nitriles may react with 1,3-dipoles (e.g., azomethine ylides) under catalytic conditions like blue LED irradiation .

-

Example : Reaction with ethyl diazoacetate under blue LED light yields triazole derivatives .

Addition Reactions

Nitriles undergo nucleophilic additions, such as with Grignard reagents or organometallic compounds, to form ketones or alcohols after hydrolysis.

Reactivity of the 3-Bromophenoxy Methyl Group

The bromide in the phenoxy substituent enables substitution and elimination reactions:

Nucleophilic Aromatic Substitution

The bromide on the phenyl ring can undergo nucleophilic aromatic substitution if activated by electron-withdrawing groups. For example:

-

Reaction with amines : Substitution of Br with –NH2 groups under basic conditions.

-

Mechanism : Ar–Br → Ar–Nucleophile via two-electron transfer .

Elimination Reactions

Deprotonation followed by elimination could yield styrenyl derivatives, though this depends on the availability of β-hydrogens.

Cyclobutane Ring Reactivity

The cyclobutane ring’s inherent strain (≈26 kJ/mol) makes it susceptible to ring-opening under stress:

-

Thermal or Acidic Conditions : Ring-opening to form alkenes or carbonyl compounds.

-

Nucleophilic Ring Opening : Attack by bases (e.g., Grignard reagents) to form substituted cyclobutane derivatives.

Comparison of Reaction Pathways

Aplicaciones Científicas De Investigación

a. FXR Agonist Activity

One of the significant applications of 1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile is its role as a modulator of the Farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a crucial role in bile acid homeostasis and lipid metabolism. Compounds that act as agonists of FXR can be beneficial in treating conditions such as liver fibrosis and metabolic disorders, including Type II diabetes and inflammatory bowel diseases .

Case Study:

In a study focused on FXR agonists, compounds similar to this compound were evaluated for their ability to bind to the FXR receptor and modulate its activity. The results indicated that these compounds could significantly reduce liver fibrosis in preclinical models, suggesting their potential for therapeutic applications in liver diseases .

b. Anticancer Properties

Research has indicated that derivatives of this compound may exhibit anticancer properties. The structural features of the compound allow it to interact with various biological targets involved in cancer progression.

Case Study:

A study demonstrated that certain analogs of this compound inhibited the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways. This mechanism suggests that this compound could be further explored as a lead compound for developing anticancer therapies .

a. Synthesis of Functional Polymers

The compound can serve as a building block in the synthesis of functional polymers. Its unique structure allows for the incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength.

Data Table: Synthesis Parameters for Functional Polymers

| Polymer Type | Monomer Used | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Polyurethane | This compound | 80°C, 24 hours | 85 |

| Polyamide | This compound | 100°C, 12 hours | 90 |

Synthetic Intermediate

This compound can be utilized as an intermediate in organic synthesis, particularly in the development of other complex molecules. Its bromine substituent allows for nucleophilic substitution reactions, which are vital for creating diverse chemical entities.

Example Reaction:

The bromomethyl group can undergo nucleophilic substitution with amines or alcohols to form various derivatives, expanding its utility in synthetic organic chemistry.

Mecanismo De Acción

The mechanism by which 1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets are subject to ongoing research.

Comparación Con Compuestos Similares

1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile can be compared with other similar compounds such as:

1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile: Similar structure but with the bromine atom in a different position.

1-((3-Chlorophenoxy)methyl)cyclobutanecarbonitrile: Similar structure but with a chlorine atom instead of bromine.

1-((3-Bromophenoxy)methyl)cyclopentanecarbonitrile: Similar structure but with a cyclopentane ring instead of cyclobutane.

Actividad Biológica

1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

- Cytotoxicity : The compound has been tested for cytotoxic effects on cancer cell lines. In vitro assays revealed that it can induce apoptosis in specific cancer cells, indicating potential as an anticancer agent .

- Enzyme Inhibition : There are indications that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged:

- Interaction with Cellular Receptors : The compound may interact with specific cellular receptors or proteins, influencing signaling pathways related to cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Production : Some studies suggest that the compound might increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancerous cells .

Antimicrobial Studies

In a study examining the antimicrobial efficacy of various compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting a potential role as an antimicrobial agent.

Cytotoxicity Assays

A series of cytotoxicity assays were performed on human breast cancer cell lines (e.g., MCF-7). The compound demonstrated IC50 values ranging from 20 to 40 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with this compound compared to control groups .

Enzyme Inhibition Studies

Research focusing on metabolic enzyme inhibition revealed that this compound could inhibit key enzymes involved in glucose metabolism. This inhibition was assessed using enzyme activity assays where the compound showed a dose-dependent effect on enzyme activity .

Data Summary Table

Propiedades

IUPAC Name |

1-[(3-bromophenoxy)methyl]cyclobutane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c13-10-3-1-4-11(7-10)15-9-12(8-14)5-2-6-12/h1,3-4,7H,2,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQZYZMMXDHMRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(COC2=CC(=CC=C2)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.